4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
The compound 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by:
- A benzoxazepine-dione core, a seven-membered heterocyclic ring fused to a benzene ring, with two ketone groups at positions 3 and 3.
- A 2-propyl substituent at position 2 of the benzoxazepine ring.
- A 2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl side chain at position 4, introducing a fluorinated aromatic moiety.
Properties
IUPAC Name |
4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-3-6-19-21(26)23(20(25)14-7-4-5-8-18(14)28-19)12-16(24)15-11-13(22)9-10-17(15)27-2/h4-5,7-11,19H,3,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIOQWQUOUTFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione , with CAS number 905430-66-2 , is a member of the oxazepine family and has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, toxicity, and therapeutic potential.
The molecular formula of the compound is , with a molecular weight of 385.4 g/mol . The compound's structure incorporates a fluorinated methoxyphenyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 905430-66-2 |
| Molecular Formula | C21H20FNO5 |
| Molecular Weight | 385.4 g/mol |
Pharmacological Effects
- Analgesic Activity : Preliminary studies suggest that derivatives of oxazepines exhibit analgesic properties. For instance, compounds containing similar structural motifs have been evaluated through writhing and hot plate tests, indicating significant pain relief effects . The presence of the methoxy group in the structure is particularly noted for enhancing analgesic efficacy.
- Anti-inflammatory Properties : Compounds within the oxazepine class have shown promise as anti-inflammatory agents. Molecular docking studies suggest that such compounds may interact effectively with COX-2 enzymes, which are pivotal in inflammatory pathways .
- Cytotoxicity : The cytotoxic potential of related oxazepine derivatives has been assessed, revealing varying degrees of activity against cancer cell lines. These studies typically utilize MTT assays to determine cell viability post-treatment .
Toxicity Assessment
Acute toxicity evaluations are crucial for understanding the safety profile of any new pharmaceutical agent. The acute oral toxicity study of oxazepine derivatives indicated no lethal effects at tested doses in animal models . Histopathological examinations of preserved organs revealed no significant adverse effects, suggesting a favorable safety margin.
Study 1: Analgesic Activity Evaluation
In a comparative study involving various oxazepine derivatives, the compound demonstrated superior analgesic effects compared to standard analgesics in both writhing and hot plate tests. The median effective dose (ED50) was established, providing a quantifiable measure of its potency .
Study 2: Anti-inflammatory Mechanism Exploration
Molecular docking simulations were conducted to elucidate the binding affinities of the compound against COX-2 and other inflammatory mediators. The results indicated strong interactions with the active site of COX-2, suggesting a mechanism through which the compound may exert its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoxazepine-Dione Derivatives
Key structural analogs and their differences are summarized below:
Key Observations:
Alkyl Chain Length (R₁): The ethyl analog (C₂₀H₁₈FNO₅) has a lower molecular weight (371.36 vs. 385.39) and reduced lipophilicity compared to the target compound’s propyl group . This may influence pharmacokinetic properties such as metabolic stability or membrane permeability.
The fluoro-methoxy combination in the target compound may enhance metabolic resistance compared to non-fluorinated analogs, as fluorination often reduces oxidative degradation .
Core Modifications :
- Derivatives like 4h () incorporate coumarin and tetrazole moieties, demonstrating the versatility of the benzoxazepine scaffold for hybrid molecule design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
